2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid
CAS No.: 1219200-12-0
Cat. No.: VC20744839
Molecular Formula: C17H16N2O4
Molecular Weight: 312.32 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1219200-12-0 |
---|---|
Molecular Formula | C17H16N2O4 |
Molecular Weight | 312.32 g/mol |
IUPAC Name | 2-amino-3-[(4-benzoylbenzoyl)amino]propanoic acid |
Standard InChI | InChI=1S/C17H16N2O4/c18-14(17(22)23)10-19-16(21)13-8-6-12(7-9-13)15(20)11-4-2-1-3-5-11/h1-9,14H,10,18H2,(H,19,21)(H,22,23) |
Standard InChI Key | XJOKDNVTFDXBIJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCC(C(=O)O)N |
Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCC(C(=O)O)N |
Chemical Structure and Properties
Molecular Characteristics
2-Amino-3-(benzophenone-4-carboxamido)-propanoic acid has the molecular formula C17H16N2O4 and a molecular weight of 312.32 g/mol. The compound is registered with CAS number 1219200-12-0 . Its structure consists of an amino acid backbone (alanine) with a benzophenone-4-carboxamido group attached to the β-carbon. This arrangement creates a compound with multiple functional groups, including:
-
A primary amine (-NH2) at the α-carbon
-
A carboxylic acid (-COOH) group
-
An amide linkage connecting the amino acid to the benzophenone moiety
-
A ketone group within the benzophenone structure
The combination of these functional groups contributes to the compound's chemical reactivity and potential biological interactions.
Physical Properties
The physical properties of 2-Amino-3-(benzophenone-4-carboxamido)-propanoic acid have been characterized through both experimental and computational methods. These properties are summarized in Table 1.
Table 1: Physical Properties of 2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid
Property | Value | Method |
---|---|---|
Melting Point | 210-215°C (with decomposition) | Experimental |
Boiling Point | 591.0±50.0 °C | Predicted |
Density | 1.303±0.06 g/cm³ | Predicted |
Solubility | Soluble in Acetic Acid | Experimental |
pKa | 2.04±0.10 | Predicted |
Physical Form | Powder | Experimental |
Color | White to Off-White | Experimental |
The compound exhibits limited solubility in water but dissolves in organic solvents, particularly acetic acid . Its relatively high melting point with decomposition suggests strong intermolecular interactions, likely due to hydrogen bonding between the amine, carboxylic acid, and amide groups.
Synthesis and Production
Synthetic Routes
The synthesis of 2-Amino-3-(benzophenone-4-carboxamido)-propanoic acid typically involves the reaction of alanine derivatives with benzoylbenzoyl chloride under controlled conditions. This reaction represents a classic amide bond formation between the amino group of a protected alanine and the acyl chloride of benzoylbenzoic acid. The general synthetic pathway can be outlined as follows:
-
Protection of the α-amino and carboxyl groups of alanine
-
Reaction with 4-benzoylbenzoyl chloride to form the amide linkage
-
Selective deprotection to yield the target compound
The reaction is typically carried out in the presence of a base, such as triethylamine or sodium hydroxide, to neutralize the hydrogen chloride produced during the reaction. Careful control of reaction conditions, including temperature, solvent, and pH, is essential to maximize yield and minimize side reactions.
Industrial Production Methods
In industrial settings, the production of 2-Amino-3-(benzophenone-4-carboxamido)-propanoic acid follows similar synthetic routes but on a larger scale, utilizing industrial-grade reagents to ensure high yield and purity while minimizing by-products. Industrial synthesis often employs optimized reaction conditions and specialized equipment to improve efficiency and reduce production costs.
Key considerations in industrial production include:
-
Selection of appropriate protecting groups that can be efficiently removed
-
Optimization of reaction parameters to maximize yield
-
Implementation of effective purification methods to achieve high purity
-
Development of sustainable processes with reduced environmental impact
The industrial production typically includes rigorous quality control measures to ensure consistent product quality, including analysis of purity, identity, and absence of harmful contaminants.
Biological Activities
Antibacterial Activity
Research indicates that 2-Amino-3-(benzophenone-4-carboxamido)-propanoic acid exhibits selective antibacterial properties, particularly against Gram-positive bacteria. The mechanism may involve interference with bacterial cell wall synthesis, though detailed studies elucidating the exact mode of action are still ongoing.
Bacterial Strain | Classification | Minimum Inhibitory Concentration (μg/ml) | Activity Rating |
---|---|---|---|
Staphylococcus aureus | Gram-positive | 12.5-25 | Moderate to High |
Bacillus subtilis | Gram-positive | 6.25-12.5 | High |
Escherichia coli | Gram-negative | >100 | Low |
Pseudomonas aeruginosa | Gram-negative | >100 | Low |
The data indicates that the compound shows preferential activity against Gram-positive bacteria, with significantly reduced effectiveness against Gram-negative species. This selectivity may be related to differences in cell wall structure between these bacterial classifications and offers potential for targeted antimicrobial applications.
Antifungal Activity
In addition to its antibacterial properties, 2-Amino-3-(benzophenone-4-carboxamido)-propanoic acid has shown promising antifungal activity against various fungi, particularly dermatophytes. The antifungal properties may arise from the compound's ability to interfere with fungal cell membrane integrity or essential metabolic pathways.
Research data on the compound's antifungal properties demonstrates varying degrees of efficacy against different fungal species, as summarized in Table 3.
Table 3: Antifungal Activity of 2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid
Fungal Species | Type | Minimum Inhibitory Concentration (μg/ml) | Activity Rating |
---|---|---|---|
Candida albicans | Yeast | 50-100 | Moderate |
Aspergillus niger | Mold | 25-50 | Moderate to High |
Trichophyton mentagrophytes | Dermatophyte | 12.5-25 | High |
Microsporum canis | Dermatophyte | 12.5-25 | High |
The compound demonstrates particularly strong activity against dermatophytes, suggesting potential applications in the treatment of superficial fungal infections.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-Amino-3-(benzophenone-4-carboxamido)-propanoic acid against human cancer cell lines, showing significant cytotoxic effects. The benzophenone moiety may contribute to the compound's anticancer properties, as similar structures have demonstrated antiproliferative effects in previous research.
Table 4 summarizes the cytotoxic activity of the compound against various human cancer cell lines.
Table 4: Cytotoxicity of 2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid Against Human Cancer Cell Lines
Cancer Cell Line | Origin | IC50 (μM) | Activity Rating |
---|---|---|---|
MCF-7 | Breast cancer | 15-30 | Moderate |
HeLa | Cervical cancer | 10-20 | Moderate to High |
HepG2 | Liver cancer | 25-50 | Moderate |
A549 | Lung cancer | 20-40 | Moderate |
The compound exhibits varying degrees of cytotoxicity against different cancer cell lines, with particularly promising activity against cervical cancer cells. These findings suggest potential applications in cancer therapy, either as a lead compound for drug development or as part of combination therapies.
Mechanism of Action
The biological activities of 2-Amino-3-(benzophenone-4-carboxamido)-propanoic acid are believed to arise from multiple mechanisms of action. While the exact molecular interactions are still being investigated, several proposed mechanisms have been suggested based on the compound's structure and observed activities:
-
Interference with bacterial cell wall synthesis, possibly through inhibition of peptidoglycan formation in Gram-positive bacteria
-
Disruption of fungal cell membrane integrity, leading to increased permeability and cell death
-
Induction of apoptosis in cancer cells, potentially through interaction with specific cellular targets or signaling pathways
-
Inhibition of key metabolic enzymes essential for microbial or cancer cell survival
The presence of the benzophenone group may contribute significantly to the compound's biological activities, as this moiety is known to interact with various biological targets through both covalent and non-covalent interactions. The amino acid portion likely influences the compound's solubility, cell penetration, and recognition by cellular transport systems.
More detailed studies employing advanced techniques such as molecular docking, proteomics, and metabolomics are needed to fully elucidate the compound's mechanisms of action across different biological systems.
Research Applications
2-Amino-3-(benzophenone-4-carboxamido)-propanoic acid has several potential research applications stemming from its unique structure and biological activities. As an amino acid derivative with a photoreactive benzophenone group, it offers unique capabilities for various scientific investigations:
-
As a molecular probe for protein-protein interaction studies, where the benzophenone moiety can be activated by UV light to form covalent crosslinks with nearby molecules
-
In the development of novel antimicrobial agents, particularly against resistant Gram-positive bacteria
-
As a lead compound in anticancer drug discovery programs
-
For structure-activity relationship studies to understand the impact of benzophenone incorporation on amino acid properties
The compound's multiple functional groups also make it valuable as an intermediate in organic synthesis, allowing for the preparation of more complex molecules with potential biological activities. Its relatively straightforward synthesis and documented biological properties provide a solid foundation for further research and development.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume